![molecular formula C7H5N3 B13794983 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene CAS No. 500863-56-9](/img/structure/B13794983.png)
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene is a bicyclic compound with the molecular formula C7H5N3. It is a member of the triazabicyclo family, known for its unique structure and reactivity.
Métodos De Preparación
The synthesis of 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of benzalphthalide with an amine in the presence of a catalyst such as toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene has a wide range of applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates various chemical reactions by lowering the activation energy and stabilizing transition states. Its bicyclic structure allows it to form stable complexes with substrates, enhancing its catalytic efficiency .
Comparación Con Compuestos Similares
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene can be compared with other similar compounds such as:
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Known for its strong basicity and catalytic properties.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Commonly used as a catalyst and nucleophilic reagent.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base used in organic synthesis.
7-Methyl-1,5,7-triazabicyclo dec-5-ene (MTBD): Similar to TBD but with a methyl group enhancing its reactivity.
These compounds share similar bicyclic structures and catalytic properties, but this compound stands out due to its unique triazabicyclo framework and specific reactivity patterns.
Propiedades
Número CAS |
500863-56-9 |
|---|---|
Fórmula molecular |
C7H5N3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
3,4,7-triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C7H5N3/c1-2-8-7-3-6(1)4-9-10-5-7/h1-5H |
Clave InChI |
BPKAYTUSWZNWIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C1C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
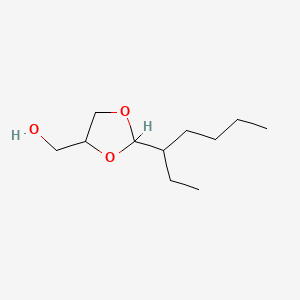
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
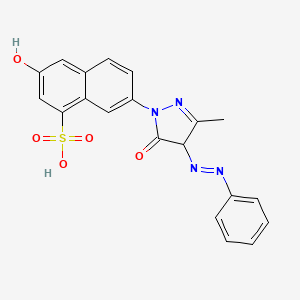
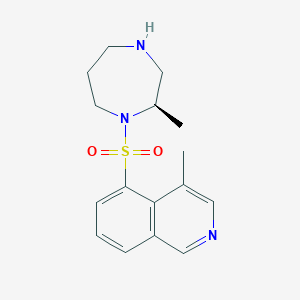
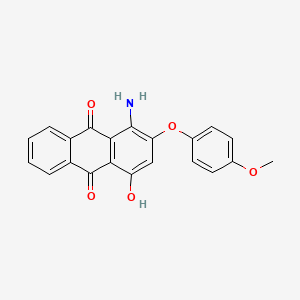
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)
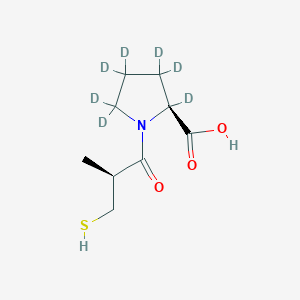

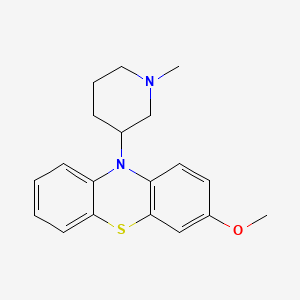
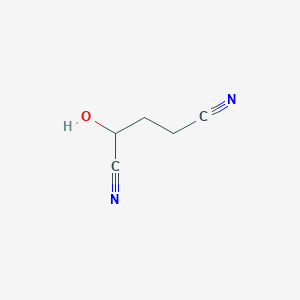
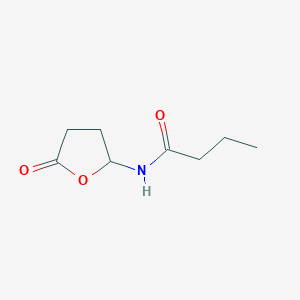
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
